An In-depth Technical Guide to Pigment Yellow 110: Chemical Structure and Synthesis
An In-depth Technical Guide to Pigment Yellow 110: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Yellow 110, a high-performance isoindolinone pigment, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis methodologies. Experimental protocols derived from established literature are presented, along with quantitative data, to offer a practical resource for laboratory and industrial applications.
Chemical Structure and Identification
Pigment Yellow 110 is chemically classified as an isoindolinone pigment.[1] Its rigid, planar molecular structure, characterized by a central p-phenylenediamine core linking two tetrachloroisoindolinone units, is fundamental to its outstanding stability and vibrant reddish-yellow hue.
Table 1: Chemical Identification of Pigment Yellow 110
| Identifier | Value |
| IUPAC Name | 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one[2] |
| Synonyms | C.I. Pigment Yellow 110, C.I. 56280, Irgazin Yellow 3RLTN[3] |
| CAS Number | 5590-18-1[4] |
| Molecular Formula | C₂₂H₆Cl₈N₄O₂[4][5] |
| Molecular Weight | 641.93 g/mol [4][5] |
| Chemical Family | Isoindolinone[1][3] |
Synthesis of Pigment Yellow 110
The synthesis of Pigment Yellow 110 can be achieved through multiple pathways. A prevalent and well-documented method involves a multi-step process commencing with tetrachlorophthalic anhydride. This process is outlined below, with a detailed experimental protocol derived from patent literature.
Synthesis Pathway
The synthesis can be broadly categorized into three key stages:
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Formation of Tetrachlorophthalimide: Tetrachlorophthalic anhydride is reacted with a nitrogen source, such as urea or ammonia, to form the intermediate tetrachlorophthalimide.
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Condensation with p-Phenylenediamine: The tetrachlorophthalimide intermediate undergoes a condensation reaction with p-phenylenediamine.
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Dehydrative Cyclization: The resulting compound is then treated with a condensing or dehydrating agent to yield the final Pigment Yellow 110.
A schematic representation of this synthesis workflow is provided below.
Caption: Synthesis workflow for Pigment Yellow 110.
Experimental Protocol
The following experimental protocol is based on a method described in the patent literature, which reports a product yield of approximately 70%.
Materials and Reagents:
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Tetrachlorophthalic anhydride
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Urea
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p-Phenylenediamine
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Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (Catalyst)
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Phosphorus pentachloride (PCl₅) (Condensing agent)
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Nitrobenzene (Solvent)
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Dichlorobenzene or Chlorobenzene (Solvent)
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Methanol (for washing)
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Water (for washing)
Procedure:
Step 1: Synthesis of Intermediate (I)
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In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.
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Heat the mixture to 130°C with stirring.
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Add 32g of urea to the reaction mixture and maintain the reaction for 4 hours.
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Cool the mixture to 70°C.
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Add 2g of K₂CO₃ (catalyst) followed by 54g of p-phenylenediamine.
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Continue the reaction for 5 hours.
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Cool the reaction mixture to 20°C.
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Filter the resulting solid and wash sequentially with methanol and water.
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Dry the solid in an oven to obtain the intermediate compound (I).
Step 2: Synthesis of Pigment Yellow 110
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In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.
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Heat the mixture to 70°C.
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Add a condensing agent such as PCl₅ and allow the reaction to proceed for 3 hours.
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Cool the reaction mixture and filter the solid product.
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Wash the product sequentially with methanol and water.
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Dry the final product in an oven to obtain Pigment Yellow 110.
Table 2: Summary of Quantitative Data for Pigment Yellow 110 Synthesis
| Step | Reactant/Reagent | Quantity | Solvent | Volume (ml) | Temperature (°C) | Duration (h) |
| 1 | Tetrachlorophthalic anhydride | 286 g | Nitrobenzene | 1000 | 130 | 4 |
| Urea | 32 g | |||||
| K₂CO₃ | 2 g | 70 | 5 | |||
| p-Phenylenediamine | 54 g | |||||
| 2 | Intermediate (I) | Product from Step 1 | Dichlorobenzene | 1000 | 70 | 3 |
| PCl₅ | Not specified |
Note: This protocol is a representation from the cited patent and should be adapted and optimized for specific laboratory or industrial conditions.
Alternative Synthesis Route
An alternative manufacturing process for isoindolinone pigments, including Pigment Yellow 110, has also been described. This method involves the preparation of a key intermediate, tetrachlorocyano methyl benzoate (TCCMB), from tetrachlorophthalic anhydride (TCPA). The TCCMB is then reacted with an alcohol, such as methanol in the presence of a metal alkoxide like sodium methoxide, to form a dialkoxy compound. This alkoxy intermediate is subsequently reacted with an aromatic diamine, such as p-phenylenediamine, to yield Pigment Yellow 110.
Caption: Alternative synthesis route for Pigment Yellow 110.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and synthesis of Pigment Yellow 110. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science. The outlined synthesis pathways offer a clear understanding of the manufacturing processes for this high-performance pigment. Further research and development in this area may focus on optimizing reaction conditions, exploring greener solvent systems, and enhancing the pigment's performance characteristics for novel applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pigment Yellow 110 CAS#: 5590-18-1 [m.chemicalbook.com]
- 3. WO2008096371A1 - Isoindolinone pigments and a method of manufacturing. - Google Patents [patents.google.com]
- 4. China Pigment Yellow 110 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. CN101955687A - Method for preparing C.I. pigment yellow 110 - Google Patents [patents.google.com]
